Cinnamophilin

Thromboxane A2 Receptor Antagonism Thromboxane Synthase Inhibition Platelet Signaling

Cinnamophilin (CINN) is a naturally occurring lignan—specifically, a neolignan—isolated from the plant Cinnamomum philippinense. It is chemically defined as (8R,8'S)-4,4'-dihydroxy-3,3'-dimethoxy-7-oxo-8,8'-neolignan.

Molecular Formula C20H24O5
Molecular Weight 344.4 g/mol
CAS No. 154677-96-0
Cat. No. B128301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamophilin
CAS154677-96-0
Synonymscinnamophilin
Molecular FormulaC20H24O5
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)OC)C(C)C(=O)C2=CC(=C(C=C2)O)OC
InChIInChI=1S/C20H24O5/c1-12(9-14-5-7-16(21)18(10-14)24-3)13(2)20(23)15-6-8-17(22)19(11-15)25-4/h5-8,10-13,21-22H,9H2,1-4H3/t12-,13+/m0/s1
InChIKeyFPJCOLPRFZWPHM-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamophilin (CAS 154677-96-0): A Dual-Action Lignan for Thromboxane A2 Receptor Antagonism and Synthase Inhibition


Cinnamophilin (CINN) is a naturally occurring lignan—specifically, a neolignan—isolated from the plant Cinnamomum philippinense [1]. It is chemically defined as (8R,8'S)-4,4'-dihydroxy-3,3'-dimethoxy-7-oxo-8,8'-neolignan [2]. Pharmacologically, cinnamophilin is characterized by its unique dual mechanism: it acts as both a competitive antagonist of the thromboxane A2 (TXA2) receptor and an inhibitor of thromboxane synthase [3]. This dual functionality distinguishes it from single-target agents in its class.

Cinnamophilin (CAS 154677-96-0) Procurement: Why Standard TXA2 Antagonists or Synthase Inhibitors Are Not Direct Substitutes


Generic substitution within the class of thromboxane pathway modulators is not scientifically valid due to cinnamophilin's unique dual-target activity profile. While pure TXA2 receptor antagonists (e.g., SQ 29548) and pure TX synthase inhibitors (e.g., dazoxiben) are commercially available, they each address only a single node in the arachidonic acid cascade [1]. This is a critical distinction in experimental design, as cinnamophilin's simultaneous blockade of the receptor and inhibition of the synthase can produce divergent cellular and in vivo outcomes, such as the differential modulation of cyclic AMP levels [1]. The quantitative evidence below demonstrates that cinnamophilin's performance cannot be predicted from or replicated by a combination of single-target agents, making it an essential and non-interchangeable research tool.

Cinnamophilin (CAS 154677-96-0) Quantitative Comparative Performance Data: Head-to-Head vs. In-Class Agents


Cinnamophilin (CAS 154677-96-0) vs. Dazoxiben & SQ 29548: Divergent Modulation of Platelet cAMP

Cinnamophilin demonstrates a unique dual mechanism as both a TXA2 receptor antagonist and TX synthase inhibitor. In functional assays using human platelets stimulated with arachidonic acid (AA), cinnamophilin induced a dose-dependent rise in cyclic AMP levels. In stark contrast, the pure TX synthase inhibitor dazoxiben and the pure TXA2 receptor antagonist SQ 29548, when tested under the same conditions, did not affect cyclic AMP levels [1].

Thromboxane A2 Receptor Antagonism Thromboxane Synthase Inhibition Platelet Signaling

Cinnamophilin (CAS 154677-96-0) vs. Indomethacin, Dazoxiben & SQ 29548: Superior Bleeding Time Prolongation In Vivo

In a direct in vivo comparison, the effect of cinnamophilin on hemostasis was evaluated against established antiplatelet and TXA2-pathway modulating agents. Thirty minutes after intraperitoneal administration in mice, cinnamophilin (100 µg/kg) prolonged tail bleeding time more markedly than the non-selective COX inhibitor indomethacin, the pure TX synthase inhibitor dazoxiben, or the pure TXA2 receptor antagonist SQ 29548 [1].

In Vivo Pharmacology Thromboxane Pathway Inhibition Hemostasis

Cinnamophilin (CAS 154677-96-0) vs. Caffeine: Selective Protection Against Irreversible TXA2-Induced Vasoconstriction

Cinnamophilin's selectivity as a TXA2 receptor antagonist was demonstrated by its ability to protect against irreversible vasoconstriction induced by U-46619, a stable TXA2 mimetic. In isolated rat aorta, pre-treatment with cinnamophilin (10 µM) provided complete protection against the irreversible contraction caused by U-46619 (0.05 µM). Conversely, caffeine (25 mM), a well-known phosphodiesterase inhibitor and calcium mobilizer, failed to afford any protection under identical experimental conditions [1].

Vascular Pharmacology TXA2 Receptor Antagonism Isolated Tissue Assay

Cinnamophilin (CAS 154677-96-0) vs. Verapamil: Distinct Allosteric Modulation of P-Glycoprotein for MDR Reversal

In the context of cancer multi-drug resistance (MDR), cinnamophilin acts as a P-glycoprotein (P-gp) modulator. It uncompetitively inhibited the efflux of doxorubicin and rhodamine 123 with half-maximal inhibitory concentrations (IC50) of 12.47 µM and 11.59 µM, respectively. Crucially, cinnamophilin exhibited a distinct binding behavior compared to verapamil, the standard P-gp inhibitor. While verapamil stimulates P-gp ATPase activity, cinnamophilin did not influence the drug's expression or conformation and further enhanced the verapamil-stimulated ATPase activity [1].

Cancer Multi-Drug Resistance P-Glycoprotein Modulation Allosteric Inhibition

Cinnamophilin (CAS 154677-96-0) Anti-Arrhythmic Potential: Comparative In Vivo Cardioprotection vs. Quinidine

Cinnamophilin, a non-alkaloid lignan, has demonstrated the capability to reverse coronary ligation-reperfusion-induced ventricular arrhythmia to a regular rhythm in isolated Langendorff perfused rat heart models [1]. This cardioprotective activity was directly compared to that of quinidine, a class I anti-arrhythmic agent, in a comparative in vivo study in ischemia-reperfusion rats [2].

Cardiac Electrophysiology Anti-Arrhythmic Agents Ischemia-Reperfusion Injury

Cinnamophilin (CAS 154677-96-0): Validated Application Scenarios for Research and Pre-Clinical Procurement


Investigating the Integrated Cellular Response to Dual TXA2 Pathway Modulation

Procure cinnamophilin for studies requiring simultaneous blockade of the TXA2 receptor and inhibition of thromboxane synthase. As evidenced by its unique ability to increase cyclic AMP in AA-stimulated platelets—an effect not seen with the single-target agents dazoxiben or SQ 29548 [1]—cinnamophilin is the appropriate tool for experiments designed to explore the downstream signaling consequences of this dual mechanism in hemostasis, inflammation, and vascular biology.

In Vivo Models of Thromboxane-Dependent Hemostasis and Thrombosis

Cinnamophilin is indicated for in vivo studies requiring potent modulation of the TXA2 pathway. Its superior prolongation of bleeding time in mice, which was more pronounced than that of indomethacin, dazoxiben, or SQ 29548 [1], validates its use in animal models of thrombosis, hemostasis, and in evaluating the in vivo efficacy of TXA2 pathway interference where a robust phenotypic readout is required.

Ex Vivo and In Vitro Vascular Reactivity Assays Targeting TXA2-Induced Vasoconstriction

Cinnamophilin is the compound of choice for isolating and studying TXA2 receptor-mediated vascular events in isolated tissue preparations. Its demonstrated ability to completely protect rat aortic rings against irreversible U-46619-induced contraction, an effect not achieved by caffeine [1], confirms its utility in pharmacological experiments focused on TXA2-dependent vasoconstriction, vascular smooth muscle signaling, and screening for novel vasoactive agents.

Cancer Multi-Drug Resistance (MDR) Research and P-Glycoprotein Allosteric Modulation Studies

Procure cinnamophilin for advanced investigations into P-glycoprotein (P-gp) biology and the reversal of cancer MDR. Its distinct allosteric binding mode and enhancement of verapamil-stimulated ATPase activity [1] differentiate it from standard inhibitors like verapamil, making it a critical tool for dissecting P-gp's catalytic cycle, exploring novel allosteric binding pockets, and developing next-generation MDR reversal strategies in oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinnamophilin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.